molecular formula C9H9N3O2 B13089674 1-(4-Nitro-1h-indol-3-yl)methanamine

1-(4-Nitro-1h-indol-3-yl)methanamine

Cat. No.: B13089674
M. Wt: 191.19 g/mol
InChI Key: DGFIZSZEYSDPQK-UHFFFAOYSA-N
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Description

1-(4-Nitro-1h-indol-3-yl)methanamine is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a nitro group at the 4-position and a methanamine group at the 3-position of the indole ring, making it a unique and valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-1h-indol-3-yl)methanamine typically involves the nitration of indole derivatives followed by amination. One common method includes the nitration of 1H-indole-3-carbaldehyde to introduce the nitro group at the 4-position. This is followed by a reduction step to convert the aldehyde group to a methanamine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-1h-indol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, such as amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(4-Nitro-1h-indol-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitro-1h-indol-3-yl)methanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also participate in binding interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

  • 1-(4-Methyl-1h-indol-3-yl)methanamine
  • 1-(5-Methoxy-1h-indol-3-yl)methanamine
  • 1-(1-Methyl-1h-indol-3-yl)methanamine

Comparison: 1-(4-Nitro-1h-indol-3-yl)methanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its methyl or methoxy analogs, the nitro derivative exhibits different electronic properties and can participate in a wider range of chemical reactions .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

(4-nitro-1H-indol-3-yl)methanamine

InChI

InChI=1S/C9H9N3O2/c10-4-6-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-3,5,11H,4,10H2

InChI Key

DGFIZSZEYSDPQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CN

Origin of Product

United States

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